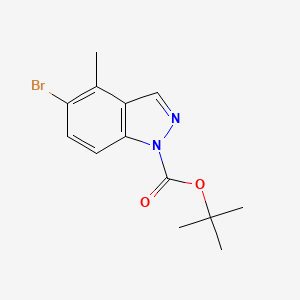

1-Boc-5-bromo-4-méthyl-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Boc-5-bromo-4-methyl-1H-indazole, also known as 1-Boc-5-bromo-4-methyl-1H-indazole, is a useful research compound. Its molecular formula is C13H15BrN2O2 and its molecular weight is 311.179. The purity is usually 95%.

BenchChem offers high-quality 1-Boc-5-bromo-4-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-5-bromo-4-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale et développement de médicaments

Les composés hétérocycliques contenant de l'indazole ont démontré un potentiel prometteur en tant qu'agents pharmaceutiques. Les chercheurs ont exploré leur utilisation dans divers domaines thérapeutiques :

- Inhibiteurs sélectifs de PI3Kδ : les indazoles peuvent inhiber sélectivement la phosphoinositide 3-kinase δ (PI3Kδ), une cible pour le traitement des maladies respiratoires .

- Voies non catalytiques classiques : celles-ci comprennent les réactions de condensation et l'activation sélective des groupes fonctionnels, mais elles peuvent souffrir de rendements plus faibles et de formation de sous-produits .

Exemple spécifique de voie de synthèse

Une voie de synthèse notable implique la formation de 1H-indazoles catalysée par Cu(OAc)₂ via la formation de liaison N–N. Voici un aperçu simplifié :

- La réaction catalysée par Cu(OAc)₂ dans le DMSO sous atmosphère de O₂ conduit à une variété de 1H-indazoles avec des rendements bons à excellents .

Propriétés du composé

Composés apparentés

Conclusion

Le 1-Boc-5-bromo-4-méthyl-1H-indazole est prometteur en chimie médicinale, et ses stratégies de synthèse continuent d'évoluer. Les chercheurs du monde entier explorent ses applications multiformes, ce qui en fait un domaine d'étude passionnant . N'hésitez pas à nous contacter si vous avez besoin de plus d'informations ou si vous avez d'autres questions !

Mécanisme D'action

Target of Action

1-Boc-5-bromo-4-methyl-1H-indazole is a type of imidazole, a heterocyclic compound . Imidazoles are key components to functional molecules that are used in a variety of everyday applications Similar compounds have been shown to target the respiratory system .

Mode of Action

It’s known that imidazoles interact with their targets through various mechanisms, depending on the specific functional groups present .

Biochemical Pathways

Imidazoles are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis

Action Environment

The action of 1-Boc-5-bromo-4-methyl-1H-indazole can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C . Other factors such as pH, presence of other compounds, and specific conditions of the biological environment could also influence its action, efficacy, and stability.

Activité Biologique

1-Boc-5-bromo-4-methyl-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. The indazole framework is known for its diverse pharmacological properties, making derivatives like 1-Boc-5-bromo-4-methyl-1H-indazole valuable in drug development. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

1-Boc-5-bromo-4-methyl-1H-indazole can be characterized by its molecular formula C10H12BrN2O and a molecular weight of 256.12 g/mol. The presence of the Boc (tert-butoxycarbonyl) group enhances its stability and solubility, which are critical for biological assays.

The biological activity of 1-Boc-5-bromo-4-methyl-1H-indazole is primarily attributed to its interaction with various molecular targets within cells. The bromine atom in the structure may facilitate halogen bonding, enhancing the compound's binding affinity to specific enzymes or receptors. Additionally, the indazole ring can participate in π-π stacking interactions with aromatic residues in target proteins, influencing their activity.

Biological Activity Overview

Research has indicated that 1-Boc-5-bromo-4-methyl-1H-indazole exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains.

- Anticancer Potential : The indazole derivatives have been explored for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial properties of 1-Boc-5-bromo-4-methyl-1H-indazole demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, revealing that the compound could serve as a lead structure for developing new antibiotics.

Case Study 2: Anticancer Activity

In vitro assays performed on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that 1-Boc-5-bromo-4-methyl-1H-indazole induced apoptosis at concentrations above 10 µM. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death. The study suggested that the compound might target the PI3K/Akt signaling pathway, crucial for cell survival.

Propriétés

IUPAC Name |

tert-butyl 5-bromo-4-methylindazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-8-9-7-15-16(11(9)6-5-10(8)14)12(17)18-13(2,3)4/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQQBBWNZUNQIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=NN2C(=O)OC(C)(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694179 |

Source

|

| Record name | tert-Butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-48-0 |

Source

|

| Record name | tert-Butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.